Structural Differentiation: N-3 2,4-Dimethoxyphenyl Substitution Versus N-Unsubstituted Analog
The target compound bears a 2,4-dimethoxyphenyl group at the N-3 position of the 2-thioxothiazolidin-4-one core, whereas the closest published analog, (Z)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one (Z5-2T), is N-unsubstituted . In the pan-PIM kinase series, changing the N-3 substituent from hydrogen to substituted phenyl altered IC50 values by 10- to 100-fold across PIM-1, PIM-2, and PIM-3, and the pyridinyl-containing analog without N-3 aryl substitution showed reduced selectivity against off-target kinases . The 2,4-dimethoxyphenyl motif contributes 2 hydrogen-bond acceptors, increases topological polar surface area by approximately 29 Ų (estimated by fragment addition), and adds 148 Da to the molecular weight .
| Evidence Dimension | N-3 substituent identity and its impact on molecular properties |
|---|---|
| Target Compound Data | N-3 = 2,4-dimethoxyphenyl; MW 358.4 Da; tPSA ~ 96 Ų; H-bond acceptors = 7 |
| Comparator Or Baseline | Z5-2T (N-3 = H); MW 210.3 Da; tPSA ~ 67 Ų; H-bond acceptors = 5 |
| Quantified Difference | ΔMW = +148 Da; ΔtPSA ≈ +29 Ų; ΔH-bond acceptors = +2 |
| Conditions | Calculated molecular properties (ChemSrc); SAR context from pan-PIM kinase inhibitor study (Kawada et al., 2021) |
Why This Matters
The altered steric and electronic profile directly impacts target binding pocket complementarity and pharmacokinetic properties—procuring an N-unsubstituted analog will not yield comparable activity in assays designed around the N-3 aryl substitution.
- [1] Amin, Z. A., et al. (2023). Synthesis, molecular docking, and protective effect of novel thiohydantoin derivative: (Z)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one in a diethylnitrosamine model of hepatotoxicity. Journal of Molecular Structure, 1288, 135735. View Source
- [2] Kawada, H., et al. (2021). 2-Thioxothiazolidin-4-one Analogs as Pan-PIM Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 69(9), 854-861. View Source
